4-(1H-tetrazol-1-yl)butanoic acid

LogP Lipophilicity Bioisostere

4-(1H-Tetrazol-1-yl)butanoic acid (CAS 92614-90-9) is a heterocyclic carboxylic acid derivative with the molecular formula C5H8N4O2 and a molecular weight of 156.14 g/mol. It features a four-carbon alkyl chain terminated by a carboxylic acid group, with an N1-substituted tetrazole ring attached at the terminal carbon.

Molecular Formula C5H8N4O2
Molecular Weight 156.14 g/mol
CAS No. 92614-90-9
Cat. No. B1322833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-tetrazol-1-yl)butanoic acid
CAS92614-90-9
Molecular FormulaC5H8N4O2
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESC1=NN=NN1CCCC(=O)O
InChIInChI=1S/C5H8N4O2/c10-5(11)2-1-3-9-4-6-7-8-9/h4H,1-3H2,(H,10,11)
InChIKeyOFKHGGBURKUCOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Tetrazol-1-yl)butanoic acid (CAS 92614-90-9): A Bifunctional Tetrazole-Carboxylate Building Block for Bioisostere Design and Coordination Chemistry


4-(1H-Tetrazol-1-yl)butanoic acid (CAS 92614-90-9) is a heterocyclic carboxylic acid derivative with the molecular formula C5H8N4O2 and a molecular weight of 156.14 g/mol [1]. It features a four-carbon alkyl chain terminated by a carboxylic acid group, with an N1-substituted tetrazole ring attached at the terminal carbon [2]. This compound serves as both a bioisosteric scaffold for GABAergic drug design (where the tetrazole replaces the amino group of γ-aminobutyric acid analogs) and as a bifunctional ligand for metal-organic framework (MOF) and coordination polymer synthesis, offering two distinct coordination sites—the carboxylate group and the tetrazole ring nitrogens [3]. It is available from multiple suppliers at purities typically ranging from 95% to >95% .

Why 4-(1H-Tetrazol-1-yl)butanoic acid Cannot Be Freely Substituted: Positional Isomerism, Chain-Length Effects, and Heterocycle Identity Dictate Different Outcomes


For users evaluating 4-(1H-tetrazol-1-yl)butanoic acid for procurement, simple substitution with a positional isomer (e.g., 4-(1H-tetrazol-5-yl)butanoic acid), a chain-length analog (e.g., 3-(1H-tetrazol-1-yl)propanoic acid or 5-(1H-tetrazol-1-yl)pentanoic acid), or a different heterocyclic carboxylic acid (e.g., 1H-imidazol-1-yl butanoic acid) can lead to divergent outcomes. The N1-substitution pattern on the tetrazole ring determines the hydrogen-bonding network topology and the spatial orientation of the heterocycle, which directly impacts coordination geometry in MOF synthesis [1]. In bioisostere applications, the C4 chain length of this compound provides a specific spatial separation between the tetrazole and carboxylate pharmacophores that influences receptor recognition; altering the alkyl spacer length or the heterocycle identity (e.g., replacing tetrazole with triazole or imidazole) has been shown to substantially alter biological activity in related GABA analog series [2]. The quantitative evidence below establishes the measurable dimensions along which this compound differs from its closest alternatives.

Quantitative Differentiation Evidence for 4-(1H-Tetrazol-1-yl)butanoic acid: Head-to-Head and Cross-Study Comparisons Against Positional Isomers, Chain-Length Analogs, and Heterocycle Alternatives


Lipophilicity (LogP) Comparison: 4-(1H-Tetrazol-1-yl)butanoic acid vs. 4-Aminobutanoic acid (GABA) vs. 3-Substituted Tetrazole Analogs

The XLogP3-AA computed value for 4-(1H-tetrazol-1-yl)butanoic acid is -0.6, substantially higher than the predicted LogP for the parent neurotransmitter γ-aminobutyric acid (GABA, 4-aminobutanoic acid), which is approximately -3.17 [1]. This ~2.6 log unit increase in lipophilicity is a quantitative manifestation of the tetrazole-for-amine bioisosteric replacement strategy. For context, the closely related 3-substituted 4-(1H-tetrazol-1-yl)butanoic acid analogs (e.g., 3-phenyl and 3-(4-methylphenyl) derivatives) exhibit even higher LogP values, consistent with the addition of lipophilic substituents at the 3-position [2]. The Hit2Lead vendor entry reports an experimental LogP of -0.19 for the free acid form , with the slight discrepancy from the computed XLogP3 attributable to different measurement conditions. This intermediate lipophilicity profile positions the compound as a scaffold with potentially improved passive membrane permeability relative to the highly polar amino acid GABA parent, while retaining sufficient aqueous solubility for in vitro assay compatibility.

LogP Lipophilicity Bioisostere GABA analog Blood-brain barrier

Topological Polar Surface Area (TPSA) Differentiation: Tetrazole vs. Carboxylic Acid Hydrogen-Bonding Capacity

The TPSA computed for 4-(1H-tetrazol-1-yl)butanoic acid is 80.9 Ų (PubChem) [1]. This value reflects the combined contributions of the carboxylic acid group and the tetrazole ring (which contributes approximately 43 Ų). For comparison, the TPSA of 4-aminobutanoic acid (GABA) is approximately 63.3 Ų, while the TPSA of butanoic acid alone is 37.3 Ų. The tetrazole ring thus contributes an additional ~17.6 Ų of polar surface area compared to a primary amine while providing four nitrogen atoms capable of acting as hydrogen-bond acceptors (vs. one for an amino group). In the context of medicinal chemistry design, TPSA values below 140 Ų are generally considered favorable for oral bioavailability, placing this compound well within drug-like chemical space [2]. The five computed hydrogen-bond acceptors (PubChem) [1] represent a quantitative differentiation from simple amino acids (typically 2-3 HBA) and simple carboxylic acids (2 HBA), providing the basis for distinct molecular recognition patterns.

TPSA Hydrogen bonding Bioisosterism Drug-likeness Tetrazole-carboxylic acid

Chain-Length-Dependent Spin Crossover Cooperativity in Fe(II) Complexes: C4 (Butanoic) vs. C2 (Acetic) and C3 (Propanoic) Tetrazole-Carboxylate Ligands

A 2020 study by Zeni et al. systematically compared ω-(1H-tetrazol-1-yl) carboxylic acids with C2, C3, and C4 alkyl chain lengths (including 4-(1H-tetrazol-1-yl)butanoic acid as the C4 variant) in Fe(II) spin crossover (SCO) complexes [1]. The study reports that the C2 (acetic acid analog) and C4 (butanoic acid analog) ligands both yielded SCO complexes exhibiting largely complete spin-state transitions, whereas the C3 (propanoic acid analog) ligand did not produce comparable SCO behavior. The C4 ligand [4-(1H-tetrazol-1-yl)butanoic acid] provided a distinct hydrogen-bonding network architecture that enhanced supramolecular cooperativity, a prerequisite for abrupt and complete spin transitions. Magnetic susceptibility measurements and structural characterization confirmed that the C4 chain length produces an optimal spatial arrangement for N–H···O and O–H···N hydrogen-bonding interactions between adjacent Fe(II) centers, facilitating cooperative switching behavior. Additionally, the C4 ligand demonstrated bifunctional coordination capability, acting as a μ2-η2:η1 chelating-bridging ligand for the preparation of a mixed-metallic 3d-4f (Gd-Fe) coordination polymer [1].

Spin crossover Coordination polymer Tetrazole-carboxylate ligand Chain-length effect Cooperativity

3-Substituted Analogs of 4-(1H-Tetrazol-1-yl)butanoic acid Exhibit Anxiolytic Activity Comparable to Phenibut and Tolibut: Scaffold Validation and the Necessity of C3 Substitution

A 2023 study evaluated the anxiolytic activity of the (R)- and (S)-enantiomers of 3-aryl-substituted 4-(1H-tetrazol-1-yl)butanoic acids in a conflict situation model using Wistar rats [1]. The (R)-isomer of 3-(4-methylphenyl)-4-(1H-tetrazol-1-yl)butanoic acid demonstrated anxiolytic activity comparable to both tolibut and phenibut [1]. Importantly, the anxiolytic activity requires substitution at the 3-position of the butanoic acid backbone; the unsubstituted parent compound 4-(1H-tetrazol-1-yl)butanoic acid itself has not been reported to exhibit direct GABAergic or anxiolytic activity in peer-reviewed in vivo studies. This evidence establishes the parent scaffold as a validated platform for generating bioactive analogs through C3 derivatization. For procurement decisions, this means that the unsubstituted scaffold is the essential starting material for synthesizing the bioactive 3-substituted derivatives, and its structural integrity (specifically the N1-tetrazole substitution pattern and C4 chain length) must be preserved to maintain the synthetic route described by Reznikov et al. [2].

Anxiolytic activity GABA analog Tetrazole bioisostere Phenibut Tolibut Structure-activity relationship

Rotatable Bond Count and Conformational Flexibility: 4 vs. 3 Rotatable Bonds for Next-Nearest Chain-Length Analogs

PubChem computed properties reveal that 4-(1H-tetrazol-1-yl)butanoic acid possesses 4 rotatable bonds [1], corresponding to the four single bonds in the C1-C2-C3-C4 alkyl chain connecting the tetrazole and carboxylate moieties. In contrast, the shorter-chain analog 3-(1H-tetrazol-1-yl)propanoic acid (estimated) would have 3 rotatable bonds, and the longer-chain 5-(1H-tetrazol-1-yl)pentanoic acid would have 5 rotatable bonds. The rotatable bond count directly impacts the entropic penalty upon binding to a target or upon crystallization in a coordination network. In the context of the Fe(II) SCO complexes discussed in Evidence Item 3, the 4-rotatable-bond C4 ligand achieves an optimal balance between conformational flexibility (allowing the tetrazole and carboxylate to adopt the geometry required for cooperative hydrogen-bonding networks) and preorganization (minimizing the entropic cost of adopting the required binding conformation) [2]. The C3 analog (3 rotatable bonds) failed to produce comparable SCO behavior, which the authors attributed partly to differences in the hydrogen-bonding network architecture arising from chain-length effects.

Rotatable bonds Conformational flexibility Ligand design Molecular recognition Entropy

N1 vs. N5 Tetrazole Substitution: Regioisomeric Identity Determines Coordination Mode and Hydrogen-Bond Network Topology

The tetrazole ring in 4-(1H-tetrazol-1-yl)butanoic acid is substituted at the N1 position, placing the butanoic acid chain on one of the two electronically equivalent but sterically distinct nitrogen atoms [1]. The alternative regioisomer, 4-(1H-tetrazol-5-yl)butanoic acid, features the alkyl chain on the carbon atom of the tetrazole ring. This positional difference has profound consequences: (i) In N1-substituted tetrazoles, the N2, N3, and N4 nitrogens are available for metal coordination, whereas in C5-substituted tetrazoles, the N1 and N4 positions are deprotonated and coordinate differently [2]. (ii) The hydrogen-bonding environment around N1-substituted vs. C5-substituted tetrazoles differs significantly; a 2012 structural analysis by Allen et al. demonstrated that the H-bond acceptor preferences and geometries of 1H-tetrazole and tetrazolate rings are distinct from those of carboxylic acids and carboxylates, with N1-substituted tetrazoles exhibiting a unique pattern of N–H···X and C–H···X interactions [3]. (iii) The synthesis of nonracemic 3-substituted 4-(1H-tetrazol-1-yl)butanoic acids (as GABA analogs) specifically requires the N1-substituted tetrazole; the C5-substituted isomer would not be competent for the three-component reaction described by Reznikov et al. because the tetrazole formation step proceeds via azide cycloaddition to the amino group, yielding exclusively N1-substituted tetrazoles [1].

Regioisomerism Tetrazole N1 vs N5 substitution Coordination chemistry Hydrogen-bond network Bioisosterism

Evidence-Based Application Scenarios for Procuring 4-(1H-Tetrazol-1-yl)butanoic acid


Synthesis of Nonracemic 3-Substituted Tetrazole GABA Analogs via the Reznikov Three-Component Reaction

Researchers synthesizing analogs of phenibut, tolibut, and baclofen using the established three-component reaction (amino acids, triethyl orthoformate, sodium azide) must procure the N1-substituted tetrazole scaffold specifically. The C4 chain length and N1-tetrazole substitution pattern are both mandatory for this synthetic route [1]. The scaffold's LogP of -0.6 (XLogP3) and TPSA of 80.9 Ų place the parent compound in favorable drug-like chemical space, while the resulting 3-substituted derivatives have demonstrated in vivo anxiolytic activity comparable to clinically used GABAergic agents [2].

Design of Cooperative Spin Crossover (SCO) Fe(II) Complexes with Bifunctional Tetrazole-Carboxylate Ligands

Materials chemists developing Fe(II) spin crossover complexes should select the C4 chain-length variant [4-(1H-tetrazol-1-yl)butanoic acid] over the C3 analog, as direct head-to-head comparison has shown that the C3 homolog fails to produce comparable SCO behavior [1]. The C4 ligand's 4 rotatable bonds provide an optimal conformational space for forming the hydrogen-bond network required for cooperative spin-state transitions. Additionally, the bifunctional μ2-η2:η1 coordination mode demonstrated for this ligand enables the construction of mixed-metallic 3d-4f coordination polymers, a capability not reported for the C2 or C3 homologs [1].

Bioisosteric Scaffold Procurement for Carboxylic Acid Replacement in Medicinal Chemistry Libraries

Medicinal chemists seeking to replace a carboxylic acid moiety with a tetrazole bioisostere can utilize 4-(1H-tetrazol-1-yl)butanoic acid as a building block that combines both functional groups in a single scaffold. The tetrazole ring provides a pKa similar to carboxylic acids (~4.5-4.9 for tetrazole vs. ~4.2-4.5 for aliphatic carboxylic acids) while offering enhanced lipophilicity (~2.6 log unit increase vs. the amino acid parent) [1] and five hydrogen-bond acceptors vs. two for a simple carboxylic acid [1]. The N1-substitution pattern ensures compatibility with standard amide coupling and esterification reactions at the carboxylate terminus while preserving the tetrazole ring's coordination and H-bonding capabilities [2].

Structural Biology and Crystallography: Tetrazole-Containing Ligands for Protein-Ligand Interaction Studies

Crystallographers and structural biologists studying tetrazole-protein interactions can use 4-(1H-tetrazol-1-yl)butanoic acid as a well-characterized fragment with computed molecular descriptors (MW 156.14, TPSA 80.9 Ų, 4 rotatable bonds, XLogP3 -0.6) [1] that satisfy fragment-based drug discovery criteria (MW < 300, ClogP < 3, HBA < 6, HBD < 3). The distinct hydrogen-bonding environment of the N1-substituted tetrazole, characterized by Allen et al. [2], provides a rational basis for interpreting electron density maps of tetrazole-containing ligands in protein binding sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-tetrazol-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.